molecular formula C22H19NO4S2 B12580997 1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) CAS No. 647835-06-1

1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)

Cat. No.: B12580997
CAS No.: 647835-06-1
M. Wt: 425.5 g/mol
InChI Key: RKZZRJMPDNMOBD-VMPREFPWSA-N
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Description

1,1’-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) is an organic compound characterized by the presence of nitrophenyl and methylbenzene groups linked through an ethene-diyl disulfinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) typically involves a multi-step process. One common method includes the condensation reaction of 4-nitrobenzaldehyde with 4-methylbenzenethiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,1’-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the disulfinyl bridge may facilitate the formation of reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene)
  • 4,4′,4′′,4′′′-(Ethene-1,1,2,2-tetrayl)tetraphenol
  • 1,1’-[oxybis(2,1-ethanediyloxy)]bis(ethene)

Uniqueness

1,1’-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

647835-06-1

Molecular Formula

C22H19NO4S2

Molecular Weight

425.5 g/mol

IUPAC Name

1-methyl-4-[(S)-[1-[(S)-(4-methylphenyl)sulfinyl]-2-(4-nitrophenyl)ethenyl]sulfinyl]benzene

InChI

InChI=1S/C22H19NO4S2/c1-16-3-11-20(12-4-16)28(26)22(29(27)21-13-5-17(2)6-14-21)15-18-7-9-19(10-8-18)23(24)25/h3-15H,1-2H3/t28-,29-/m0/s1

InChI Key

RKZZRJMPDNMOBD-VMPREFPWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])[S@@](=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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